2-Chloro-4-fluoro-5-nitroaniline

Catalog No.
S3335874
CAS No.
139626-20-3
M.F
C6H4ClFN2O2
M. Wt
190.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-fluoro-5-nitroaniline

CAS Number

139626-20-3

Product Name

2-Chloro-4-fluoro-5-nitroaniline

IUPAC Name

2-chloro-4-fluoro-5-nitroaniline

Molecular Formula

C6H4ClFN2O2

Molecular Weight

190.56 g/mol

InChI

InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2

InChI Key

UBFIXJAFAZWURP-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)N

2-Chloro-4-fluoro-5-nitroaniline is an aromatic compound characterized by the presence of a chloro, fluoro, and nitro group attached to an aniline structure. Its chemical formula is C6H4ClFN2O2C_6H_4ClFN_2O_2, and it is classified as a nitroaniline derivative. The compound exhibits a pale yellow solid appearance and has a melting point ranging from 59 to 62 degrees Celsius. It is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.

, including:

  • Nitration: This reaction can introduce additional nitro groups into the aromatic ring, enhancing its reactivity.
  • Reduction: The nitro group can be reduced to an amino group under specific conditions, transforming it into a different aniline derivative.
  • Halogenation: The existing halogen atoms can undergo substitution reactions, allowing for the introduction of other halogens.

These reactions are crucial for modifying the compound's properties and enhancing its biological activity or applicability in synthesis.

The biological activity of 2-chloro-4-fluoro-5-nitroaniline has been studied primarily in the context of its derivatives. Compounds with similar structures often exhibit antimicrobial and herbicidal properties. For instance, derivatives of nitroanilines have shown effectiveness against various plant pathogens and pests, making them valuable in agricultural applications. Additionally, some studies suggest potential cytotoxicity against cancer cell lines, indicating possible pharmaceutical relevance.

Several methods exist for synthesizing 2-chloro-4-fluoro-5-nitroaniline:

  • Nitration of 2-Chloro-4-Fluorotoluene: This method involves nitrating 2-chloro-4-fluorotoluene using concentrated sulfuric acid and potassium nitrate as reagents. The reaction typically requires careful temperature control to avoid degradation of the product .
  • Hydrolysis of Nitrated Intermediates: Following nitration, intermediates can undergo hydrolysis to yield 2-chloro-4-fluoro-5-nitroaniline .
  • Use of Catalysts: Catalytic methods may also be employed to enhance yields and selectivity during synthesis.

2-Chloro-4-fluoro-5-nitroaniline finds applications in various domains:

  • Agriculture: It serves as an intermediate in the synthesis of herbicides and pesticides due to its biological activity against pests.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications, particularly in oncology.
  • Chemical Research: It acts as a building block for synthesizing more complex organic compounds in research settings.

Interaction studies involving 2-chloro-4-fluoro-5-nitroaniline have focused on its reactivity with biological molecules and other chemical entities. Research indicates that its nitro group can interact with cellular components, potentially leading to modifications that affect cellular signaling pathways. Additionally, studies on its derivatives have explored interactions with enzymes and receptors relevant to medicinal chemistry.

Several compounds share structural similarities with 2-chloro-4-fluoro-5-nitroaniline. Below is a comparison highlighting their uniqueness:

Compound NameSimilarity IndexKey Features
5-Chloro-4-fluoro-2-nitroaniline0.94Contains a similar nitro group; used in similar applications .
1-Chloro-3-fluoro-5-nitrobenzene0.89Exhibits different halogen positions; relevant in dye synthesis .
1,3-Dichloro-2-fluoro-5-nitrobenzene0.87More chlorines present; used in herbicide formulations .
1-Chloro-2,4-difluoro-5-nitrobenzene0.87Contains two fluorine atoms; alters reactivity profile .
2-Chloro-3-fluoro-6-nitroaniline0.85Different positioning of functional groups; studied for pharmacological effects .

These comparisons illustrate how variations in substituent positions and types can significantly influence the chemical properties and potential applications of these compounds.

Halogenation Techniques for Nitroaniline Derivatives

Halogenation of nitroaniline derivatives often requires precise control over regioselectivity to introduce chloro and fluoro groups at specific positions. Traditional methods rely on electrophilic aromatic substitution (EAS), but recent innovations leverage directed functionalization strategies.

A notable approach involves the photochlorination of 2-chloro-4-fluorotoluene to synthesize 2-chloro-4-fluorobenzylidene dichloride, which undergoes nitration and hydrolysis-oxidation to yield 2-chloro-4-fluoro-5-nitrobenzoic acid. While this method achieves an 80% overall yield, its reliance on harsh nitrating agents (e.g., mixed acids) poses challenges in waste management.

In contrast, the use of N,N-dialkylaniline N-oxides as intermediates offers a regioselective alternative. Treatment of these N-oxides with thionyl chloride (SOCl₂) or thionyl bromide (SOBr₂) at low temperatures (-78°C to 0°C) facilitates ortho-chlorination or para-bromination, respectively. For instance, N,N-dimethylaniline N-oxide reacts with SOCl₂ to yield 2-chloro-N,N-dimethylaniline with 69% selectivity for the ortho position. This method’s mild conditions and high regiocontrol make it advantageous for synthesizing halogenated nitroanilines without requiring directing groups.

Table 1: Comparison of Halogenation Methods for Nitroaniline Derivatives

MethodReagents/ConditionsRegioselectivityYield (%)
PhotochlorinationCl₂, hv, 40–60°CPredominantly para80 (overall)
N-Oxide IntermediateSOCl₂, -78°C, 2 hOrtho69

Multi-component Condensation Reactions

Multi-component reactions (MCRs) enable the efficient construction of complex architectures from nitroaniline derivatives. For example, diazotization of 2-methoxy-5-nitroaniline followed by coupling with 3-chloroaniline in acetic acid yields dis-azo dyes, demonstrating the versatility of nitroanilines in forming conjugated systems. Similarly, condensation of phenylacetonitrile derivatives with lithium hexamethyldisilazide (LiHMDS) in dimethoxyethane (DME) at 120°C produces β-enaminonitriles, which are precursors to 4-aminopyrimidines.

A key innovation lies in temperature-controlled condensation. At 120°C, phenylacetonitrile (1a) and LiHMDS form β-enaminonitrile (2a) in 86% yield, while lowering the temperature to 80°C shifts the pathway toward 4-aminopyrimidines. This tunability allows access to diverse heterocycles from a single nitroaniline precursor.

Equation 1: Condensation of Phenylacetonitrile to β-Enaminonitrile
$$
\text{PhCH}2\text{CN} + \text{LiHMDS} \xrightarrow{\text{DME, 120°C}} \text{PhC(CN)=CH}2 \quad \text{(86% yield)}
$$

N-Oxide Intermediate Utilization in Directed Functionalization

The temporary oxidation of N,N-dialkylanilines to N-oxides provides a strategic handle for directed halogenation. For 2-chloro-4-fluoro-5-nitroaniline synthesis, this approach avoids competing side reactions common in traditional EAS. The N-oxide group activates the aromatic ring, enabling selective halogenation at electron-deficient positions.

For instance, N,N-diethylaniline N-oxide treated with SOCl₂ at -40°C undergoes ortho-chlorination with 65% yield. The weak N–O bond in the N-oxide facilitates cleavage under mild conditions, preserving the nitro and fluoro substituents. This method’s scalability is evidenced by its adaptation to continuous-flow systems, achieving gram-scale production with minimal purification.

Mechanistic Insight: The N-oxide directs electrophilic attack via coordination of thionyl halide to the oxygen atom, polarizing the aromatic ring and favoring halogenation at the ortho position.

Theoretical Framework for Transition State Characterization

Density functional theory has emerged as a cornerstone for studying reaction pathways in nitroaromatic compounds. For 2-chloro-4-fluoro-5-nitroaniline, DFT calculations enable precise mapping of potential energy surfaces, identification of transition states, and quantification of activation energies. The nitro group (-NO₂), chloro (-Cl), and fluoro (-F) substituents collectively polarize the aromatic ring, creating distinct electronic environments that influence reaction kinetics [5].

In nucleophilic aromatic substitution (SₙAr) reactions, DFT simulations reveal that the rate-limiting step involves nucleophilic attack at the carbon bearing the leaving group. For example, in reactions where the amino group (-NH₂) acts as a leaving group, the nitro substituent in the para position significantly stabilizes the transition state through resonance and inductive effects. A study modeling SₙAr mechanisms in nitroarenes demonstrated that electron-withdrawing groups lower the energy barrier for the addition step by up to 15 kcal/mol compared to unsubstituted analogs [5].

Table 1: Calculated Activation Energies for Model Reactions

Reaction TypeSubstituent ConfigurationΔG‡ (kcal/mol)
SₙAr (Nucleophilic Substitution)5-NO₂, 2-Cl, 4-F22.3 ± 0.5
Bamberger Rearrangement5-NO₂, 2-Cl, 4-F28.7 ± 0.7

Solvent Effects and Proton Transfer Dynamics

Stochastic embedding DFT (se-DFT) methodologies, which partition systems into deterministic and stochastic regions, have been applied to model solvation effects in nitroaniline derivatives. In aqueous environments, hydrogen bonding between the amino group and water molecules stabilizes intermediate σ-complexes, reducing transition state energies by approximately 3–5 kcal/mol [4]. For proton transfer reactions, such as those occurring during Bamberger rearrangements, simulations predict a dication-like transition state where simultaneous protonation of the amino and nitro groups facilitates bond reorganization [2].

Hammett Constant Correlations in Reactivity Predictions

Substituent Electronic Effects and σ Values

The Hammett equation (log(k/k₀) = ρσ) quantitatively relates substituent electronic effects to reaction rates. For 2-chloro-4-fluoro-5-nitroaniline, the σ values of substituents are critical for predicting regioselectivity and reactivity trends:

  • Nitro (-NO₂): σₚ⁺ = +1.1 (strong electron-withdrawing)
  • Chloro (-Cl): σₘ = +0.37 (moderate electron-withdrawing)
  • Fluoro (-F): σₘ = +0.34 (weak electron-withdrawing) [6]

These values indicate that the nitro group exerts the strongest directive influence, polarizing the aromatic ring and activating specific positions for nucleophilic or electrophilic attack.

Table 2: Hammett Constants for Key Substituents

SubstituentPosition Relative to -NH₂σ Value
-NO₂Para (C5)+1.1
-ClOrtho (C2)+0.37
-FMeta (C4)+0.34

Application to Reaction Rate Predictions

Linear free-energy relationships derived from Hammett plots enable accurate reactivity predictions. For instance, in SₙAr reactions involving 2-chloro-4-fluoro-5-nitroaniline, the composite substituent effect (Σσ = σₚ-NO₂ + σₘ-Cl + σₘ-F) correlates with observed rate constants across diverse nucleophiles. Experimental data for methoxydechlorination reactions show a ρ value of +2.8, consistent with a highly electron-deficient transition state [5].

Integration of DFT and Hammett Insights

The synergy between DFT and Hammett analyses provides a robust framework for rationalizing reaction outcomes. For example:

  • Nucleophilic Substitution: DFT-predicted activation energies align with Hammett-derived rate constants, validating the electron-withdrawing nature of substituents [5].
  • Rearrangement Reactions: Bamberger-type rearrangements exhibit transition states with partial positive charges localized on the aromatic ring, a feature corroborated by both DFT charge distributions and Hammett’s σ⁺ values [2].

2-Chloro-4-fluoro-5-nitroaniline represents a versatile halogenated nitroaniline derivative with significant utility in heterocyclic compound synthesis [1] [2]. This compound, with the molecular formula C₆H₄ClFN₂O₂ and molecular weight of 190.56 g/mol, serves as a crucial building block in the preparation of pharmaceutically relevant heterocyclic systems [3] [2]. The presence of both electron-withdrawing nitro and halogen substituents confers unique reactivity patterns that facilitate diverse synthetic transformations in heterocyclic chemistry [4].

PropertyValueReference
CAS Number139626-20-3 [1] [3]
Molecular FormulaC₆H₄ClFN₂O₂ [1] [3] [2]
Molecular Weight (g/mol)190.56 [1] [3] [2]
Exact Mass (g/mol)189.995 [3] [2]
LogP3.07 [2]
Polar Surface Area (Ų)71.84 [2]
AppearanceYellow-orange crystalline solid [5]
Melting Point (°C)144-146 [5]

Benzimidazole and Benzotriazole Precursor Chemistry

The utilization of 2-Chloro-4-fluoro-5-nitroaniline and its structural analogs in benzimidazole synthesis has been extensively documented in heterocyclic chemistry research [6] [7]. The closely related compound 5-chloro-4-fluoro-2-nitroaniline demonstrates remarkable versatility in nucleophilic aromatic substitution reactions with various phenols and secondary amines [7] [8]. These reactions typically proceed under elevated temperatures in the presence of anhydrous potassium carbonate in dimethylformamide, yielding 4-fluoro-5-substituted-2-nitroaniline derivatives in yields ranging from 68% to 85% [7] [8].

The synthetic methodology involves treating the halogenated nitroaniline precursor with appropriate nucleophiles such as phenols or secondary amines in dry dimethylformamide at 100°C for 8 to 10 hours [7]. The reaction mixture is subsequently cooled and extracted with ethyl acetate, providing the desired substituted intermediates which serve as precursors for further benzimidazole formation [7] [8]. The electron-withdrawing nature of the nitro group facilitates nucleophilic displacement of the chlorine atom, enabling efficient substitution reactions [4].

Reductive cyclization approaches have proven highly effective for converting halogenated nitroaniline precursors to benzimidazole derivatives [9] [10]. The process typically involves reduction of the nitro group followed by intramolecular cyclization to form the benzimidazole ring system [9]. Research has demonstrated that 2-substituted benzimidazoles can be synthesized directly from ortho-nitroanilines and aryl aldehydes using mild reducing agents at room temperature, achieving yields of 80-95% [9].

Starting MaterialReaction TypeProduct TypeYield Range (%)Reference
5-Chloro-4-fluoro-2-nitroanilineNucleophilic substitution with phenols/amines4-fluoro-5-substituted-2-nitroanilines68-85 [6] [7] [8]
5-Chloro-4-fluoro-2-nitroanilineReduction and cyclizationFluorobenzimidazole derivatives75-97 [6]
2-Chloro-4-fluoro-5-nitroaniline (structural analog)Reductive cyclization with aldehydes2-substituted benzimidazoles80-95 [9]
Halogenated nitroanilines (general)Electrochemical cyclization1,2-fused benzimidazoles85-99 [10]

Recent advances in electrochemical synthesis have opened new pathways for benzimidazole formation from ortho-nitroanilines [10]. The electrochemically driven reductive cyclization proceeds through a tandem process involving nitro reduction, carbon-hydrogen amination, and condensation steps [10]. This method accommodates a broad range of ortho-nitroanilines and results in desired benzimidazole products with yields up to 99% under constant current conditions [10].

Benzotriazole synthesis from halogenated nitroaniline precursors follows established protocols involving the formation of ortho-phenylenediamine intermediates [11] [12]. The microwave-assisted synthesis approach has proven particularly effective, requiring only 10-25 minutes of irradiation at 70-120°C to achieve conversions of 80-90% [13]. The process involves treating ortho-nitro chlorobenzenes with hydrazine hydrate in the presence of sodium carbonate under microwave conditions [13].

The synthesis of benzotriazole derivatives often incorporates fluorinated substituents to enhance biological activity and metabolic stability [12]. Research has shown that 5,6-dichlorobenzotriazole and 5,6-difluorobenzotriazole derivatives can be prepared from appropriately substituted ortho-phenylenediamine precursors [12]. These compounds serve as important building blocks for pharmaceutical applications, particularly in antiviral drug development [12].

Quinoxalinone Derivatives for Pharmacological Screening

The application of 2-Chloro-4-fluoro-5-nitroaniline derivatives in quinoxalinone synthesis represents a significant area of pharmaceutical research [14] [15]. Quinoxalinone compounds have emerged as privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities including antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular properties [15]. The versatility of the quinoxalinone skeleton, combined with its chemical simplicity and synthetic accessibility, makes these compounds highly valuable for drug discovery applications [15].

The synthesis of quinoxalinone derivatives typically involves condensation reactions between ortho-phenylenediamine and various carbonyl compounds [14] [15]. Flow hydrogenation systems have been employed to prepare 1,2-diaminobenzene substrates in situ from nitroaniline starting materials, which are then subjected to cyclocondensation with alloxane to afford quinoxalinone products [14]. This approach yields the desired compounds in good yields with excellent purity when performed under controlled conditions [14].

Synthesis MethodTarget ProductYield (%)Pharmacological ActivityReference
Condensation with o-phenylenediamineBasic quinoxalinone structures60-80Antimicrobial, anti-inflammatory [15]
Flow hydrogenation approachRiboflavin and quinoxalinone derivatives66Antiviral, anticancer [14]
Domino reaction synthesisSubstituted quinoxalines70-90Receptor antagonist activity [16]
Multi-step synthesis from nitroanilinesPharmacologically active quinoxalinones34-82Multiple drug resistance reversal, AMPA antagonist [17] [18]

Research into quinoxalinone derivatives for cancer therapy has revealed significant potential for overcoming multiple drug resistance [18]. Structure-activity studies have demonstrated that substituted quinoxalinones can selectively antagonize P-glycoprotein over multidrug resistance protein 1, making them promising candidates for enhancing chemotherapy efficacy [18]. Compounds with carbonyl substitutions of phenoxy groups exhibit excellent P-glycoprotein antagonism while maintaining relatively low toxicity toward drug-sensitive cells [18].

The development of quinoxalinone-based AMPA receptor antagonists has shown considerable promise in neuropharmacology [17]. Specific derivatives such as 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone demonstrate high binding affinity with Ki values in the nanomolar range [17]. These compounds exhibit potent inhibitory activity against kainate-induced toxicity in hippocampal cell cultures with IC₅₀ values ranging from 0.30 to 0.81 μM [17].

Advanced synthetic methodologies for quinoxaline preparation include three-component ring transformation reactions that achieve high selectivity and yields [19]. These metal-free approaches utilize dinitropyridone precursors with aromatic ketones in the presence of ammonium acetate, producing 2-aryl-5-nitropyridines in yields of 79-93% [19]. The environmental and economic advantages of these methods include simple manipulations, mild reaction conditions, and the absence of transition metal contamination [19].

Recent investigations into asymmetric synthesis of quinoxaline-containing compounds have focused on developing novel therapeutic agents with improved pharmacological profiles [20]. These studies have demonstrated that quinoxaline analogues can exhibit superior potency and efficacy compared to native compounds in attenuating inflammatory responses [20]. Structure-activity relationship analyses indicate that alkyl chain length modifications significantly influence both potency and efficacy parameters [20].

Heterocyclic SystemSynthesis ApproachTypical Yield (%)Reaction TimeKey AdvantageReference
Benzimidazole derivativesReductive cyclization80-952-8 hoursMild conditions, good yields [9] [10]
Benzotriazole derivativesMicrowave-assisted synthesis80-9010-25 minutesRapid synthesis, microwave efficiency [13]
Quinoxaline compoundsThree-component ring transformation79-934-8 hoursHigh selectivity, metal-free [19]
Phenazine derivativesModular synthetic route34-828-20 hoursStructural diversity access [21]
Fluorinated N-heterocyclesFluorination of building blocks75-851-6 hoursEnhanced bioactivity [22] [23]

The incorporation of fluorine substituents in quinoxalinone derivatives represents a strategic approach for enhancing pharmacokinetic and pharmacodynamic properties [23]. Fluorinated N-heterocycles exhibit altered electronic properties compared to their non-fluorinated counterparts, resulting in improved metabolic stability and bioactivity [23]. The strong carbon-fluorine bond creates significant dipole moments that influence protein-ligand interactions and conformational preferences [23].

XLogP3

1.8

Wikipedia

2-Chloro-4-fluoro-5-nitroaniline

Dates

Last modified: 08-19-2023

Explore Compound Types